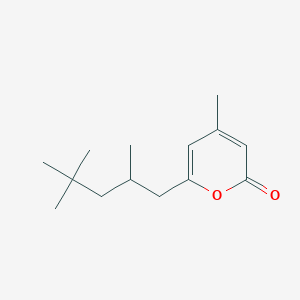

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

描述

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one (CAS: 50650-75-4) is a substituted pyran-2-one derivative with the molecular formula C₁₄H₂₂O₂ and a molecular weight of 222.32 g/mol . It is characterized by a 4-methyl group and a branched 2,4,4-trimethylpentyl substituent at the C6 position of the pyran-2-one ring. This compound is a key intermediate in the synthesis of Piroctone Olamine, a widely used anti-dandruff agent . Its synthesis involves cyclization of isononyl derivatives of 3,3-dimethylacrylic acid (3,3-DMAA) under alkaline conditions, followed by purification via high-vacuum distillation . The compound is stored at +4°C and has a purity exceeding 95% (HPLC) .

Structurally, the molecule features a conjugated enone system (α,β-unsaturated lactone), contributing to its reactivity in nucleophilic additions and cycloadditions . The bulky 2,4,4-trimethylpentyl group enhances lipophilicity, which is critical for its penetration into sebaceous follicles in cosmetic applications .

属性

IUPAC Name |

4-methyl-6-(2,4,4-trimethylpentyl)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-10-6-12(16-13(15)8-10)7-11(2)9-14(3,4)5/h6,8,11H,7,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCDKONPVQNISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)CC(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101233855 | |

| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50650-75-4 | |

| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50650-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050650754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-6-(2,4,4-TRIMETHYLPENTYL)-2H-PYRAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65V4CH23S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Two-Step Acylation-Cyclization Method

The most widely adopted industrial approach involves a two-step sequence starting with isononyl chloride and 3,3-dimethylacrylate.

Step 1: Friedel-Crafts Acylation

Isononyl chloride reacts with 3,3-dimethylacrylate in dichloromethane under Lewis acid catalysis (anhydrous AlCl₃). The reaction proceeds via electrophilic aromatic substitution, forming the intermediate 3,7,9,9-tetramethyl-2-decene-5-ketoacid methyl ester.

| Parameter | Condition |

|---|---|

| Catalyst | Anhydrous AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C (controlled exotherm) |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

Step 2: Acid-Catalyzed Cyclization

The intermediate undergoes cyclization in glacial acetic acid with concentrated H₂SO₄ as a catalyst. The reaction forms the pyran-2-one ring via intramolecular esterification.

| Parameter | Condition |

|---|---|

| Catalyst | Concentrated H₂SO₄ (5 wt%) |

| Solvent | Glacial acetic acid |

| Temperature | 80–90°C |

| Reaction Time | 3–4 hours |

| Yield | 75–80% |

This method achieves an overall yield of 63–72%, with product purity >95% after vacuum distillation.

Calcium Oxide-Mediated Cyclization

An alternative single-step method employs calcium oxide (CaO) as a base to promote cyclization under milder conditions.

Procedure

The intermediate M1 (synthesized via Friedel-Crafts acylation) is dissolved in toluene, followed by the addition of CaO. The mixture is heated to 20–120°C, facilitating ring closure through deprotonation and elimination.

| Parameter | Condition |

|---|---|

| Base | Calcium oxide (2.0 equiv) |

| Solvent | Toluene |

| Temperature | 80–100°C |

| Reaction Time | 2–3 hours |

| Yield | 70–75% |

This method reduces side reactions compared to acid catalysis, with simplified purification via filtration.

Industrial Production Optimization

Catalyst Screening

Industrial protocols prioritize cost-effective and recyclable catalysts:

| Catalyst | Advantages | Limitations |

|---|---|---|

| AlCl₃ | High activity, rapid acylation | Corrosive, requires neutralization |

| H₂SO₄ | Efficient cyclization | Sulfonation side reactions |

| CaO | Mild conditions, eco-friendly | Slower reaction kinetics |

Recent patents highlight the use of zeolite-supported AlCl₃ to enhance catalyst recovery and reduce waste.

Solvent and Temperature Effects

Solvent Selection

-

Dichloromethane : Optimal for Friedel-Crafts acylation due to low polarity and high volatility.

-

Toluene : Preferred for CaO-mediated cyclization to stabilize intermediates and prevent hydrolysis.

Temperature Control

Purification and Quality Control

化学反应分析

Types of Reactions

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions involving this compound typically occur at the pyran ring or the alkyl side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyran derivatives .

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C14H22O2

- Molecular Weight : 222.32 g/mol

- CAS Number : 50650-75-4

- IUPAC Name : 4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activity. It is primarily studied for its potential in treating fungal infections due to its ability to inhibit ergosterol biosynthesis in fungal cell membranes. This mechanism leads to increased membrane permeability and subsequent cell death.

Case Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that formulations containing this compound effectively reduced fungal growth in vitro, highlighting its potential as an antifungal agent in clinical settings .

Therapeutic Uses

This compound is being explored for its therapeutic effects beyond antifungal activity. Its role in dermatological formulations for conditions such as dandruff has garnered attention due to its efficacy in alleviating symptoms associated with scalp disorders.

Data Table: Therapeutic Efficacy of this compound

| Study Reference | Condition Treated | Outcome |

|---|---|---|

| Fungal Infections | Significant reduction in fungal growth | |

| Dandruff | Improved scalp condition and reduced itching |

Cosmetic Industry

In the cosmetic sector, this compound is utilized as an active ingredient in anti-dandruff shampoos and scalp treatments. Its effectiveness against Malassezia yeast makes it a preferred choice for formulations aimed at controlling dandruff.

Case Study : A formulation containing this compound was tested against leading anti-dandruff products and showed superior results in reducing flaking and itchiness over a four-week period .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for method development and validation. Its unique chemical structure allows researchers to utilize it as a benchmark for testing analytical methods such as chromatography.

Application Example : In method validation studies, this compound was used to establish calibration curves for the detection of similar compounds in complex mixtures .

作用机制

The mechanism of action of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one involves the inhibition of fungal cell membrane synthesis. It targets specific enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

相似化合物的比较

Key Observations :

Critical Insight :

生物活性

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, commonly referred to as Piroctone Olamine, is a compound recognized for its diverse biological activities. Its unique chemical structure contributes to its efficacy in various applications, particularly in antifungal and antibacterial contexts. This article explores the biological activity of this compound, highlighting key research findings, applications, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C14H24O2

- Molecular Weight : Approximately 222.32 g/mol

- Chemical Structure : The compound features a pyran ring with a bulky 2,4,4-trimethylpentyl substituent, which is crucial for its biological activity.

Piroctone Olamine exhibits its biological effects primarily through the following mechanisms:

- Antifungal Activity : The compound penetrates the cell membrane of fungi, disrupting cellular metabolism and leading to cell death. This action is particularly effective against dandruff-causing fungi such as Malassezia species.

- Antibacterial Properties : It has been shown to inhibit the growth of various bacteria, making it useful in formulations aimed at treating bacterial infections.

Biological Activity Overview

The biological activities of Piroctone Olamine can be categorized as follows:

| Activity Type | Description |

|---|---|

| Antifungal | Effective against dandruff fungi and other pathogenic fungi. |

| Antibacterial | Inhibits growth of bacteria such as Staphylococcus aureus. |

| Skin Treatment | Used in formulations for scalp health and treatment of skin conditions. |

Antifungal Studies

A study demonstrated that Piroctone Olamine effectively inhibited the growth of Malassezia furfur, with significant reductions in cell viability observed at concentrations as low as 0.1%. The mechanism involves interference with ergosterol synthesis, a crucial component of fungal cell membranes.

Antibacterial Studies

Research indicated that Piroctone Olamine exhibits broad-spectrum antibacterial activity. In vitro assays showed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating skin infections .

Case Studies

- Dandruff Treatment : Clinical trials have shown that shampoos containing Piroctone Olamine significantly reduce dandruff severity compared to placebo treatments.

- Cosmetic Applications : In the cosmetic industry, formulations incorporating this compound have been developed to combat scalp conditions effectively.

Environmental Impact

While Piroctone Olamine is effective against microbial pathogens, it also poses risks to aquatic life due to its toxicity in certain concentrations. This raises concerns regarding its environmental impact when used in personal care products.

常见问题

Q. Basic

- NMR : ¹H/¹³C NMR for alkyl chain and pyranone ring confirmation (e.g., δ 1.2–1.4 ppm for trimethylpentyl protons) .

- Mass Spectrometry (MS) : High-resolution ESI-TOF to verify molecular ion ([M+H]⁺ at m/z 222.162) .

- IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and ether linkages .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at +4°C in airtight containers to prevent degradation .

- REACH Compliance : Adhere to tonnage-specific regulations for industrial research applications .

How can researchers mitigate low yields during the cyclization step?

Q. Advanced

- Catalyst Optimization : Replace NaOMe with phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity.

- In Situ Monitoring : Use HPLC to track intermediate formation and adjust stoichiometry dynamically .

- Byproduct Analysis : Employ GC-MS to identify side products (e.g., unreacted esters) and refine purification .

What methodologies are recommended for assessing purity and detecting impurities?

Q. Advanced

- HPLC Analysis : Use C18 columns with UV detection (λ = 254 nm). Compare retention times against a >95% pure standard .

- TLC Validation : Hexane:ethyl acetate (7:3) as mobile phase; visualize under UV (Rf ~0.5 for target compound).

- Elemental Analysis : Confirm C/H/O ratios (C₁₄H₂₂O₂) to detect trace impurities .

What are the primary degradation pathways under varying environmental conditions?

Q. Advanced

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C).

- Photolytic Degradation : Expose to UV light (254 nm) and analyze products via LC-MS for hydroxylated derivatives.

- Hydrolytic Stability : Test in acidic/basic media (pH 2–12) to assess pyranone ring opening .

How is this compound utilized in pharmaceutical synthesis, such as for Piroctone Olamine?

Advanced

It serves as a precursor for Piroctone Olamine, an antifungal agent:

Condensation with Hydroxylamine : React with NH₂OH·HCl/Na₂CO₃ at 60–65°C to form 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone.

Ethanolamine Treatment : Purify via ethyl acetate recrystallization for final product .

How does its reactivity compare to structurally similar pyran-2-one derivatives?

Q. Advanced

- Steric Effects : The 2,4,4-trimethylpentyl group hinders nucleophilic attacks at the 6-position compared to smaller alkyl analogs.

- Electronic Effects : Electron-withdrawing acetyl/methoxy groups (in analogs like 4-methoxy-6-methyl-2H-pyran-2-one) increase electrophilicity at the carbonyl .

| Derivative | Key Reactivity Difference |

|---|---|

| 4-Methoxy-6-methyl-2H-pyran-2-one | Enhanced electrophilicity due to methoxy group |

| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Chelation with metal ions impacts solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。